molecular formula C7H13NOSi B3370841 3-Methyl-5-trimethylsilanyl-isoxazole CAS No. 54773-26-1

3-Methyl-5-trimethylsilanyl-isoxazole

Cat. No. B3370841
CAS RN: 54773-26-1
M. Wt: 155.27 g/mol
InChI Key: CROGNRFYIIXTJP-UHFFFAOYSA-N
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Description

3-Methyl-5-trimethylsilanyl-isoxazole is a chemical compound with the molecular formula C7H13NOSi . It is a member of the isoxazole family, which are common molecular scaffolds employed in medicinal chemistry .


Synthesis Analysis

The synthesis of 3,5-isoxazoles, including 3-Methyl-5-trimethylsilanyl-isoxazole, can be achieved via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides . This process can be carried out under solvent-free conditions using a recyclable Cu/Al2O3 nanocomposite catalyst . The proposed methodology allows the synthesis of 3,5-isoxazoles in moderate to excellent yields .


Molecular Structure Analysis

The molecular structure of 3-Methyl-5-trimethylsilanyl-isoxazole consists of a five-membered ring containing one nitrogen atom and one oxygen atom . The presence of the trimethylsilanyl group attached to the 5-position of the isoxazole ring is a distinctive feature of this compound .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 3-Methyl-5-trimethylsilanyl-isoxazole is the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides . This reaction allows for the formation of the isoxazole ring, a common feature in many biologically active compounds .


Physical And Chemical Properties Analysis

3-Methyl-5-trimethylsilanyl-isoxazole is a compound with a molecular weight of 155.27 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the retrieved papers.

Safety and Hazards

While specific safety and hazard information for 3-Methyl-5-trimethylsilanyl-isoxazole is not available, general precautions should be taken while handling this compound. These include avoiding skin and eye contact, avoiding inhalation or ingestion, and using the compound only in well-ventilated areas .

Future Directions

The synthesis of isoxazoles, including 3-Methyl-5-trimethylsilanyl-isoxazole, is a topic of ongoing research due to their significance in medicinal chemistry . Future directions may include the development of more eco-friendly synthetic strategies and the exploration of new biological activities .

properties

IUPAC Name

trimethyl-(3-methyl-1,2-oxazol-5-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOSi/c1-6-5-7(9-8-6)10(2,3)4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROGNRFYIIXTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-trimethylsilanyl-isoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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